ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate
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Overview
Description
Ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The ethyl ester group attached to the pyridine ring enhances its chemical reactivity and potential for derivatization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Additionally, continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has explored its potential as an anticancer agent by targeting specific cellular pathways.
Mechanism of Action
The mechanism of action of ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .
Comparison with Similar Compounds
Ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and substituents.
2-(1H-pyrrolo[3,2-b]pyridin-1-yl)acetate: This compound has a different substitution pattern on the pyridine ring, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which confer distinct chemical and biological properties.
Properties
CAS No. |
24509-71-5 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-10(14)6-8-7-13-9-4-3-5-12-11(8)9/h3-5,7,13H,2,6H2,1H3 |
InChI Key |
BNCJLTPUQKTVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1N=CC=C2 |
Origin of Product |
United States |
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